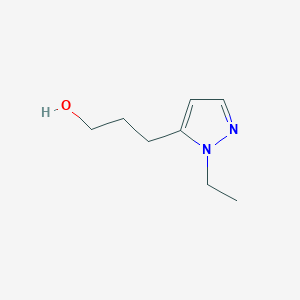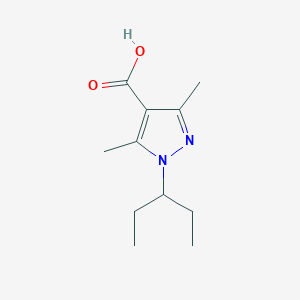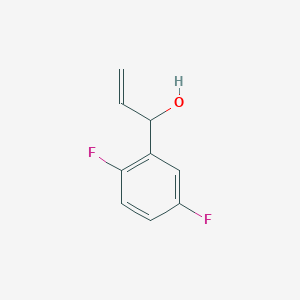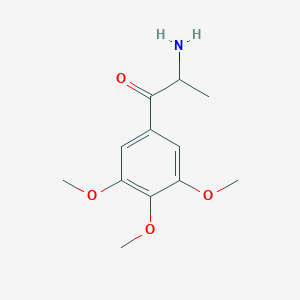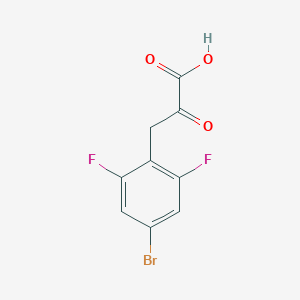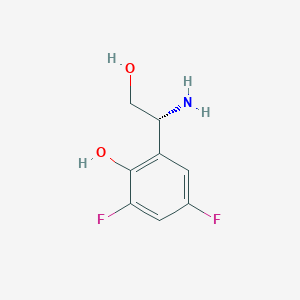![molecular formula C5H11Br2NO2 B13605875 1-[2-(Bromomethyl)-1,3-dioxolan-2-yl]methanaminehydrobromide](/img/structure/B13605875.png)
1-[2-(Bromomethyl)-1,3-dioxolan-2-yl]methanaminehydrobromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[2-(Bromomethyl)-1,3-dioxolan-2-yl]methanaminehydrobromide is a chemical compound with the molecular formula C5H11Br2NO2. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. This compound is characterized by the presence of a bromomethyl group attached to a dioxolane ring, which imparts unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(Bromomethyl)-1,3-dioxolan-2-yl]methanaminehydrobromide typically involves the reaction of 2-bromomethyl-1,3-dioxolane with methanamine in the presence of hydrobromic acid. The reaction conditions often include:
Temperature: Moderate temperatures (e.g., 25-50°C)
Solvent: Common solvents like dichloromethane or ethanol
Catalysts: Acidic catalysts such as hydrobromic acid
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process is optimized for efficiency, safety, and cost-effectiveness.
化学反応の分析
Types of Reactions
1-[2-(Bromomethyl)-1,3-dioxolan-2-yl]methanaminehydrobromide undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: Reduction can lead to the formation of alcohols or amines.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of substituted dioxolane derivatives.
Oxidation: Production of aldehydes or carboxylic acids.
Reduction: Generation of alcohols or amines.
科学的研究の応用
1-[2-(Bromomethyl)-1,3-dioxolan-2-yl]methanaminehydrobromide is utilized in various scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Applied in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1-[2-(Bromomethyl)-1,3-dioxolan-2-yl]methanaminehydrobromide involves its interaction with specific molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways and cellular processes.
類似化合物との比較
Similar Compounds
- 2-Bromomethyl-1,3-dioxolane
- Bromoacetaldehyde ethylene acetal
Comparison
1-[2-(Bromomethyl)-1,3-dioxolan-2-yl]methanaminehydrobromide is unique due to the presence of the methanamine group, which enhances its reactivity and potential applications. Compared to similar compounds like 2-bromomethyl-1,3-dioxolane, it offers additional functionalization possibilities and broader utility in research and industrial applications.
特性
分子式 |
C5H11Br2NO2 |
|---|---|
分子量 |
276.95 g/mol |
IUPAC名 |
[2-(bromomethyl)-1,3-dioxolan-2-yl]methanamine;hydrobromide |
InChI |
InChI=1S/C5H10BrNO2.BrH/c6-3-5(4-7)8-1-2-9-5;/h1-4,7H2;1H |
InChIキー |
YDZUAPWNTVHTQH-UHFFFAOYSA-N |
正規SMILES |
C1COC(O1)(CN)CBr.Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



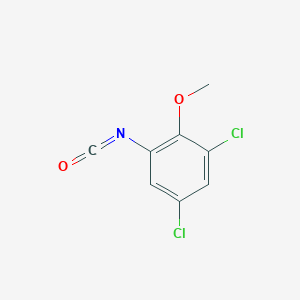
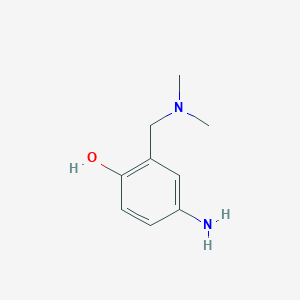
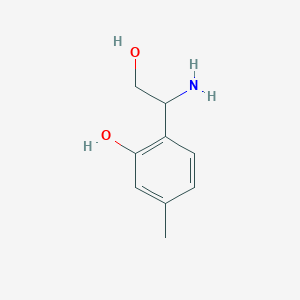
![2-[2-(Piperidin-1-yl)pyridin-3-yl]acetonitrile](/img/structure/B13605828.png)
![2-({[(Tert-butoxy)carbonyl]amino}methyl)imidazo[1,2-a]pyridine-6-carboxylicacid](/img/structure/B13605829.png)
